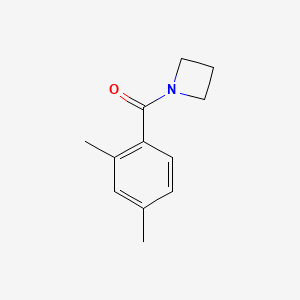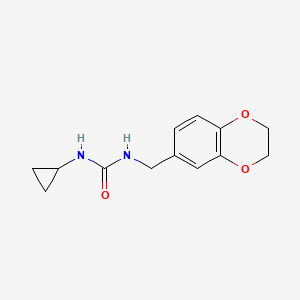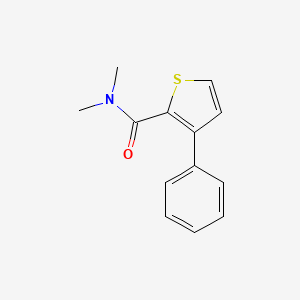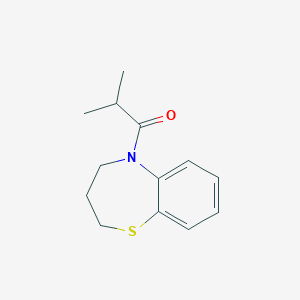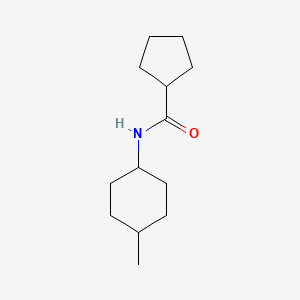
N-(4-methylcyclohexyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylcyclohexyl)cyclopentanecarboxamide, also known as AKB-48, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of designer drugs that mimic the effects of cannabis, but with a higher potency and greater risk of adverse effects. Despite its controversial status, AKB-48 has been the subject of extensive scientific research, exploring its synthesis, mechanism of action, and potential applications in medicine.
Mecanismo De Acción
The mechanism of action of N-(4-methylcyclohexyl)cyclopentanecarboxamide involves binding to the cannabinoid receptors in the brain and peripheral nervous system. This binding results in the activation of the endocannabinoid system, which regulates various physiological processes such as pain, mood, and appetite. N-(4-methylcyclohexyl)cyclopentanecarboxamide has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in the modulation of pain and inflammation.
Biochemical and Physiological Effects:
N-(4-methylcyclohexyl)cyclopentanecarboxamide has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and euphoria. These effects are mediated by the activation of the endocannabinoid system, which regulates the release of neurotransmitters such as dopamine and serotonin. N-(4-methylcyclohexyl)cyclopentanecarboxamide has also been shown to have anti-inflammatory properties, reducing the production of cytokines and other inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methylcyclohexyl)cyclopentanecarboxamide has several advantages as a research tool, including its high potency and selectivity for the cannabinoid receptors. This compound can be used to study the endocannabinoid system and its role in various physiological processes, as well as to develop new therapeutic agents for the treatment of pain and other disorders. However, N-(4-methylcyclohexyl)cyclopentanecarboxamide also has several limitations, including its potential for abuse and the lack of data on its long-term effects.
Direcciones Futuras
There are several future directions for research on N-(4-methylcyclohexyl)cyclopentanecarboxamide, including the development of new synthetic cannabinoids with improved safety and efficacy profiles. Additionally, further studies are needed to elucidate the mechanisms underlying the analgesic and anxiolytic effects of N-(4-methylcyclohexyl)cyclopentanecarboxamide, as well as to explore its potential applications in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Finally, more research is needed to determine the long-term effects of N-(4-methylcyclohexyl)cyclopentanecarboxamide on the endocannabinoid system and other physiological processes.
Métodos De Síntesis
The synthesis of N-(4-methylcyclohexyl)cyclopentanecarboxamide involves the reaction of cyclopentanecarboxylic acid with 4-methylcyclohexanone in the presence of a strong acid catalyst. The resulting intermediate is then subjected to a reduction reaction using lithium aluminum hydride to yield the final product. This method has been optimized and modified to improve the yield and purity of N-(4-methylcyclohexyl)cyclopentanecarboxamide, resulting in a highly efficient and reproducible process.
Aplicaciones Científicas De Investigación
N-(4-methylcyclohexyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and neurological disorders. Several studies have demonstrated that N-(4-methylcyclohexyl)cyclopentanecarboxamide exhibits potent analgesic effects, with a mechanism of action similar to that of opioids. Additionally, N-(4-methylcyclohexyl)cyclopentanecarboxamide has been shown to have anxiolytic properties, reducing symptoms of anxiety and depression in animal models.
Propiedades
IUPAC Name |
N-(4-methylcyclohexyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-10-6-8-12(9-7-10)14-13(15)11-4-2-3-5-11/h10-12H,2-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTYKYUKNOLODH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

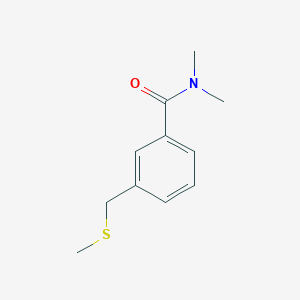
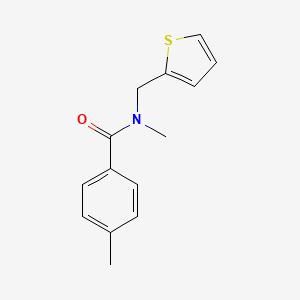
![4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one](/img/structure/B7473253.png)
![3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile](/img/structure/B7473255.png)
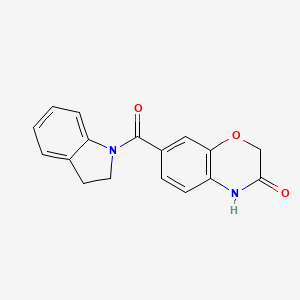
![Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7473264.png)
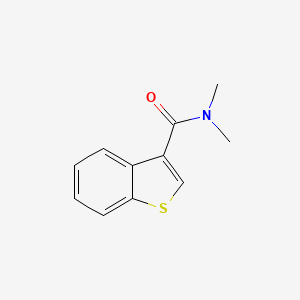
![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473273.png)
![1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473281.png)
![Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone](/img/structure/B7473282.png)
